molecular formula C13H8BrClO B1273475 2-Bromo-2'-chlorobenzophenone CAS No. 525561-42-6

2-Bromo-2'-chlorobenzophenone

Cat. No.: B1273475
CAS No.: 525561-42-6
M. Wt: 295.56 g/mol
InChI Key: JTVWXJADNYWGAH-UHFFFAOYSA-N
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Description

2-Bromo-2’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms.

Scientific Research Applications

2-Bromo-2’-chlorobenzophenone has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Bromo-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of 2-Bromo-2’-chlorobenzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2-Bromo-2’-chlorobenzophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Bromo-2’-chlorobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Bromo-2’-chlorobenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-2’-chlorobenzophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-2’-chlorobenzophenone can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Bromo-2’-chlorobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level is required to elicit a significant biological response. High doses of 2-Bromo-2’-chlorobenzophenone have been associated with toxicity, including liver and kidney damage in animal models .

Metabolic Pathways

2-Bromo-2’-chlorobenzophenone is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The metabolic pathways of 2-Bromo-2’-chlorobenzophenone can influence the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-2’-chlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 2-Bromo-2’-chlorobenzophenone is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Bromo-2’-chlorobenzophenone can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, starting with 2-chlorobenzophenone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-2’-chlorobenzophenone often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’-fluorobenzophenone
  • 2-Chloro-2’-bromobenzophenone
  • 2-Iodo-2’-chlorobenzophenone

Uniqueness

2-Bromo-2’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual halogenation provides distinct reactivity patterns compared to other mono-halogenated benzophenones. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

(2-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVWXJADNYWGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393347
Record name 2-BROMO-2'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525561-42-6
Record name 2-BROMO-2'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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